molecular formula C19H15N3O2 B11100173 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B11100173
M. Wt: 317.3 g/mol
InChI Key: OGIYQUBZUJJKRA-KAMYIIQDSA-N
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Description

    Reactants: Quinazolinone intermediate, 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde

    Conditions: Condensation reaction, typically in the presence of a base such as sodium hydroxide

    Product: 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives. The indole moiety is then introduced through a condensation reaction with an appropriate indole derivative.

  • Step 1: Synthesis of Quinazolinone Core

      Reactants: Anthranilic acid, formamide

      Conditions: Heating under reflux

      Product: Quinazolinone intermediate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced alcohol derivatives

    Substitution: Various substituted quinazolinone derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its anticancer properties are of particular interest, with studies focusing on its ability to inhibit the growth of cancer cells.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and DNA. The compound’s ability to form hydrogen bonds and π-π interactions with these targets can lead to the inhibition of enzyme activity or disruption of cellular processes, ultimately exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methylquinazolin-4(3H)-one and 3-phenylquinazolin-4(3H)-one share structural similarities but differ in their substituents.

    Indole Derivatives: Compounds like 1-methylindole-3-carbaldehyde and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde are structurally related but lack the quinazolinone core.

Uniqueness

What sets 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one apart is its fused structure, combining both quinazolinone and indole moieties. This unique combination enhances its reactivity and biological activity, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-methyl-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-21-16-10-6-4-7-12(16)14(19(21)24)11-17-20-15-9-5-3-8-13(15)18(23)22(17)2/h3-11H,1-2H3/b14-11-

InChI Key

OGIYQUBZUJJKRA-KAMYIIQDSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C)C1=O

Origin of Product

United States

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